10H-phenanthro[9,10-g]pteridine-11,13-dione
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Overview
Description
Phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione is a complex organic compound with a unique structure that combines phenanthrene and pteridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as phenanthrene derivatives and pteridine precursors can be reacted in the presence of catalysts and solvents to form the desired compound. The reaction conditions often involve elevated temperatures and specific pH levels to facilitate the cyclization process .
Industrial Production Methods
Industrial production of phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Purification methods like column chromatography and recrystallization are commonly used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Conditions may include the use of halogenating agents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various substituted phenanthro[9,10-g]pteridine derivatives .
Scientific Research Applications
Phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione can be compared with other similar compounds, such as:
Phenanthro[9,10-d]imidazole: Known for its use in blue light-emitting polymers and organic electronics.
Phenanthro[9,10-d]triazole: Utilized as a host material in blue phosphorescent organic light-emitting devices (OLEDs).
Phenanthro[9,10-g]pteridine-11-thiol:
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione in various research fields .
Properties
Molecular Formula |
C18H10N4O2 |
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Molecular Weight |
314.3 g/mol |
IUPAC Name |
10H-phenanthro[9,10-g]pteridine-11,13-dione |
InChI |
InChI=1S/C18H10N4O2/c23-17-15-16(21-18(24)22-17)20-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)19-15/h1-8H,(H2,20,21,22,23,24) |
InChI Key |
BKGOEQARIFRUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C5C(=N4)NC(=O)NC5=O |
Origin of Product |
United States |
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